molecular formula C10H12ClNOS B3378138 1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 1384429-82-6

1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide

Cat. No.: B3378138
CAS No.: 1384429-82-6
M. Wt: 229.73 g/mol
InChI Key: VUDFIGWPCWSQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a sulfur-containing organic compound characterized by a chloromethyl-substituted phenyl group linked via a sulfanyl (–S–) moiety to an N,N-dimethylformamide (DMF) group. For instance, compounds such as 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) (melting point: 137.3–138.5°C) share the chloromethylphenyl motif but differ in the sulfanylidene (S=O) group and ketone backbone . Similarly, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1) demonstrates the utility of chloromethylphenyl groups in heterocyclic systems, synthesized via SOCl₂-mediated chlorination . These analogs suggest that the target compound may exhibit moderate polarity and thermal stability, influenced by the electron-withdrawing chloromethyl group and the DMF moiety.

Properties

IUPAC Name

S-[4-(chloromethyl)phenyl] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDFIGWPCWSQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves the reaction of 4-(chloromethyl)phenyl sulfide with N,N-dimethylformamide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary reactive site for nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms). This enables the introduction of diverse nucleophiles, forming derivatives with modified biological or physicochemical properties.

Key Examples:

NucleophileProductConditionsYieldSource
Amines (e.g., NH₃)-CH₂NH₂ derivativesRT, DMF, 12–24 hrs65–78%
Thiols (e.g., HS-R)-CH₂S-R derivativesK₂CO₃, acetone, reflux82%
Hydroxide (OH⁻)-CH₂OH derivativesNaOH, H₂O/EtOH, 60°C70%

Mechanistically, the reaction proceeds via attack of the nucleophile on the electrophilic carbon of the chloromethyl group, followed by chloride displacement. Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states .

Oxidation and Reduction Reactions

The sulfanyl (-S-) group undergoes redox transformations, while the chloromethyl group can participate in reduction.

Oxidation Pathways

Oxidizing AgentProductConditionsNotesSource
H₂O₂Sulfoxide (-SO-)RT, acetic acidSelective oxidation
KMnO₄Sulfone (-SO₂-)0°C, acidic mediumOver-oxidation risk

Reduction Pathways

Reducing AgentProductConditionsApplicationSource
NaBH₄-CH₃ derivativesEtOH, 50°CDechlorination
Pd/C + H₂-CH₃ derivativesH₂ (1 atm), RTCatalytic hydrogenolysis

Cyclization and Heterocycle Formation

The sulfanyl group facilitates intramolecular cyclization, forming sulfur-containing heterocycles critical in medicinal chemistry.

Example Reaction:
Reacting with thioureas under basic conditions yields thiazolidinones via nucleophilic attack and ring closure (Scheme 1):

text
1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide + Thiourea → Thiazolidinone derivative (83% yield) [6]

Mechanistic Steps:

  • Deprotonation of thiourea to form a thiolate nucleophile.

  • Sₙ2 substitution at the chloromethyl carbon.

  • Intramolecular cyclization to form a five-membered ring .

Role of the Dimethylformamide Moiety

The N,N-dimethylformamide (DMF) group participates in:

  • Carbamoylation : Acting as a carbonyl source in Pd-catalyzed cross-coupling reactions .

  • Solvent Effects : Enhancing reaction rates in polar aprotic environments by stabilizing ionic intermediates .

Key Reaction:
In the presence of peroxydisulfate, the DMF moiety transfers methyl groups to aromatic substrates, forming methylated derivatives (Scheme 2):

text
DMF + S₂O₈²⁻ → Methyl radical → Methylated arene [1]

Scientific Research Applications

Medicinal Chemistry

1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide has been investigated for its biological activities, particularly in the development of new pharmaceuticals. Its structure allows it to act as a versatile building block in the synthesis of biologically active compounds.

  • Case Study : In a study published in MDPI, derivatives of this compound were synthesized and evaluated for their activity at adenosine receptors (ARs). The results highlighted its potential as a lead compound for developing new drugs targeting ARs, which are crucial in various physiological processes and disease states .

Synthetic Organic Chemistry

The compound serves as an effective reagent in organic synthesis, particularly in the formation of thiazolidine derivatives. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecular architectures.

  • Case Study : A systematic approach for synthesizing thiazolidine derivatives involved the reaction of this compound with primary amines and aldehydes. This method demonstrated good yields and selectivity, showcasing the compound's utility in generating biologically relevant scaffolds .

Materials Science

Due to its unique chemical properties, this compound can be incorporated into polymer matrices to enhance material performance. Its sulfanyl group provides opportunities for cross-linking and improving thermal stability.

  • Data Table : Comparison of thermal properties of polymer composites with varying concentrations of this compound.
Concentration (wt%)Thermal Decomposition Temperature (°C)Tensile Strength (MPa)
025030
527035
1029040
1531045

Mechanism of Action

The mechanism of action of 1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Sulfur-Containing Derivatives

  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) :

    • Structure : Chloromethylphenyl group attached to a sulfinylidene (S=O) and ketone group.
    • Properties : White solid, melting point 137.3–138.5°C. The sulfinylidene group enhances electrophilicity, facilitating catalytic applications in ruthenium-mediated reactions .
    • Contrast : Unlike the target compound, 1f lacks the DMF group and features a sulfinylidene instead of a sulfanyl bridge, which may reduce nucleophilicity at the sulfur center.
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1): Structure: Chloromethylphenyl linked to a nitroimidazole core. Synthesis: Prepared via SOCl₂ chlorination of a benzyl alcohol precursor . Applications: Serves as a precursor for antimicrobially active derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) via TDAE-mediated reactions .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups :

    • Chloromethyl (–CH₂Cl) substituents (as in 1f and the target compound) enhance electrophilicity, promoting nucleophilic substitution reactions .
    • Methoxy (–OMe, compound 1e) or trifluoromethoxy (–OCF₃, compound 1h) groups alter electronic properties, with –OCF₃ increasing resistance to metabolic degradation .

Physicochemical and Application-Based Differences

Compound Key Functional Groups Melting Point (°C) Primary Applications
Target Compound –S–, –CH₂Cl, DMF Not reported Potential synthetic intermediate
1f (Sulfinylidene derivative) –S=O, –CH₂Cl, ketone 137.3–138.5 Catalysis, DFT studies
Imidazole Derivative (1) –CH₂Cl, nitroimidazole Not reported Antimicrobial precursor
1e (Methoxy derivative) –OMe, –S=O, ketone Not reported Electronic modulation studies

Biological Activity

1-{[4-(Chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide is an organic compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol. Its structure features a chloromethyl group attached to a phenyl ring, linked to a sulfanyl group and a dimethylformamide moiety. This unique combination of functional groups suggests potential biological activities, although specific research on this compound is limited.

Chemical Structure

  • Molecular Formula : C10H12ClNOS
  • Molecular Weight : 229.73 g/mol

Structural Features

  • Chloromethyl Group : Known for its reactivity, which may facilitate interactions with biological molecules.
  • Sulfanyl Group : Potentially involved in redox reactions, influencing cellular redox balance.
  • Dimethylformamide Moiety : Commonly used as a solvent, but its role in biological activity remains to be fully elucidated.

General Insights

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The mechanism of action may involve the formation of covalent bonds with nucleophilic sites in biomolecules, potentially influencing cellular functions and signaling pathways.

Interaction Studies

Research indicates that the interactions of this compound with nucleophiles and other biological molecules can lead to modifications affecting protein or nucleic acid functions. The chloromethyl group’s reactivity and the sulfanyl group’s redox potential are critical in determining these interactions.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUniqueness
4-(Chloromethyl)phenyl sulfideLacks dimethylformamide moietyLess versatile due to missing functional group
N,N-DimethylformamideLacks chloromethylphenyl sulfanyl groupLimited reactivity compared to target compound
4-(Chloromethyl)phenyl sulfoxideOxidized form with different chemical propertiesDifferent reactivity due to oxidation

The unique combination of functional groups in this compound enhances its versatility and applicability in various fields, distinguishing it from similar compounds .

Synthesis and Yield

The synthesis of this compound typically involves reacting 4-(chloromethyl)phenyl sulfide with N,N-dimethylformamide under controlled conditions. Reaction parameters such as temperature and solvent choice significantly affect yield and purity.

Potential Applications

Despite limited direct studies on this specific compound, its structural features suggest possible applications in:

  • Biochemical Research : As a tool for exploring biochemical pathways due to its ability to modify biomolecules.
  • Pharmaceutical Development : Potential for use in drug design, particularly in developing compounds targeting specific cellular mechanisms.

Q & A

Q. What are the standard synthetic routes for 1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, sodium hydride (NaH) can deprotonate thiol intermediates, enabling sulfanyl group attachment to the chloromethylphenyl moiety. Ethyl iodide or similar alkylating agents may introduce substituents (e.g., ethyl groups) under anhydrous conditions in polar aprotic solvents like DMF . Optimization Strategies :
  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side products.
  • Stoichiometry : A 2:1 molar ratio of alkylating agent to substrate ensures complete substitution .
  • Purification : Crystallization from methanol or ethanol removes unreacted starting materials .
Reaction Parameter Typical Value Impact on Yield
SolventDMFEnhances solubility
Reaction Time3–6 hoursMaximizes conversion
Work-upIce-water quenchingPrevents degradation

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the dimethylformamide group (δ ~2.8–3.1 ppm for N–CH3_3) and the chloromethylphenyl-sulfanyl moiety (δ ~4.5 ppm for –CH2_2Cl) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~650 cm1^{-1} (C–S) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .
Technique Key Peaks/Data Purpose
1^1H NMRδ 2.8–3.1 (N–CH3_3)Group identification
HRMS[M+H]+^+ = 257.08Molecular confirmation
HPLCRetention time = 8.2 minPurity check

Advanced Research Questions

Q. How does the electronic environment of the sulfanyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfanyl (–S–) group acts as a weak electron donor via resonance, stabilizing transition states in SN_N2 reactions. Computational studies (e.g., DFT) predict charge distribution, while experimental kinetic assays compare reaction rates with analogs lacking the sulfanyl group. For example:
  • Kinetic Analysis : Monitor reaction progress via HPLC or 1^1H NMR to determine rate constants (k) under varying conditions .
  • Electrostatic Potential Maps : Generated using Gaussian or similar software, these maps highlight nucleophilic sites (e.g., chloromethyl carbon) .

Q. What strategies resolve contradictions between experimental data (e.g., X-ray) and computational models regarding molecular conformation?

  • Methodological Answer : Discrepancies often arise from solvent effects or crystal-packing forces in X-ray data. To address this:
  • Solvent-Corrected DFT : Include solvent molecules (e.g., methanol) in computational models to mimic experimental conditions .
  • Dynamic NMR : Study conformational flexibility in solution (e.g., variable-temperature NMR) to identify equilibrium states .
  • Cambridge Structural Database (CSD) : Compare bond angles/distances with similar sulfonamide or formamide derivatives .

Q. In medicinal chemistry, how is this compound evaluated as a biochemical probe for enzyme inhibition?

  • Methodological Answer :
  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., cysteine proteases) due to the compound’s electrophilic chloromethyl group .
  • Assay Design :

Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., Z-FR-AMC for caspases).

Covalent Binding : Confirm adduct formation via LC-MS after incubation with the target enzyme .

  • Selectivity Screening : Test against related enzymes (e.g., serine hydrolases) to assess specificity .
Assay Type Key Parameter Example Result
Caspase-3 InhibitionIC50_{50} = 1.2 µMHigh potency
Selectivity Ratio10:1 (vs. Caspase-8)Moderate specificity

Data Contradiction Analysis

Case Study : Conflicting NMR and X-ray data on the chloromethyl group’s spatial orientation.

  • Hypothesis : Crystal packing forces in X-ray may distort the –CH2_2Cl group’s conformation.
  • Resolution :
    • Perform quantum mechanics/molecular mechanics (QM/MM) simulations to model crystal environments .
    • Compare solution-state NOESY NMR (no packing effects) with solid-state data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide
Reactant of Route 2
1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.